molecular formula C25H26N2O3 B1240952 2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

Cat. No.: B1240952
M. Wt: 402.5 g/mol
InChI Key: HODBWQCCKYDYPY-NRFANRHFSA-N
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Description

SB-265123 is a small molecule drug developed by SmithKline Beecham (now part of GlaxoSmithKline)This compound has shown potential in treating conditions such as osteoporosis and other bone-related diseases by inhibiting bone resorption .

Preparation Methods

The synthesis of SB-265123 involves several steps:

    Addition of phenylmagnesium bromide to 6-methoxy-1-indanone: This reaction produces a carbinol intermediate.

    Dehydration of the carbinol: Using p-toluenesulfonic acid in refluxing toluene, the carbinol is dehydrated to form phenylindene.

    Oxidative cleavage: The phenylindene is cleaved using Jones reagent in the presence of osmium tetroxide to yield 2-benzoyl-4-methoxyphenylacetic acid.

    Reduction: The acid is reduced to its 2-benzyl analogue by hydrogenation over palladium on carbon.

    Conversion to acid chloride: Using oxalyl chloride and a trace of dimethylformamide, the 2-benzyl analogue is converted to the corresponding acid chloride.

    Friedel-Crafts cyclization: The acid chloride undergoes cyclization with aluminum chloride to form dibenzocycloheptenone.

    Addition of lithium enolate: The lithium enolate of ethyl acetate is added to the carbonyl group of dibenzocycloheptenone in the presence of tetramethylethylenediamine at -78°C, generating a hydroxyester.

    Hydrogenolysis: The benzylic alcohol is hydrogenolyzed in the presence of palladium on carbon.

    Cleavage of the methyl ether: Using ethane thiol and aluminum chloride, the methyl ether is cleaved to produce the racemic phenol.

    Isolation of the (S)-enantiomer: The desired enantiomer is isolated by chiral high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

SB-265123 undergoes various chemical reactions, including:

    Oxidation: The phenylindene intermediate is oxidatively cleaved using Jones reagent and osmium tetroxide.

    Reduction: The 2-benzoyl-4-methoxyphenylacetic acid is reduced to its 2-benzyl analogue by hydrogenation over palladium on carbon.

    Substitution: The acid chloride undergoes Friedel-Crafts cyclization with aluminum chloride.

    Cleavage: The methyl ether is cleaved using ethane thiol and aluminum chloride.

Scientific Research Applications

Mechanism of Action

SB-265123 exerts its effects by antagonizing the integrin alpha-V/beta-3 receptor. This receptor is involved in cell adhesion and migration, particularly in osteoclasts, which are responsible for bone resorption. By binding to this receptor, SB-265123 prevents osteoclasts from adhering to the bone matrix, thereby inhibiting bone resorption and preventing bone loss .

Comparison with Similar Compounds

SB-265123 is unique in its high affinity for the integrin alpha-V/beta-3 receptor and its oral bioavailability. Similar compounds include:

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

2-[(9S)-14-[3-(pyridin-2-ylamino)propoxy]-9-tricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaenyl]acetic acid

InChI

InChI=1S/C25H26N2O3/c28-25(29)17-21-14-18-9-10-22(16-20(18)15-19-6-1-2-7-23(19)21)30-13-5-12-27-24-8-3-4-11-26-24/h1-4,6-11,16,21H,5,12-15,17H2,(H,26,27)(H,28,29)/t21-/m0/s1

InChI Key

HODBWQCCKYDYPY-NRFANRHFSA-N

Isomeric SMILES

C1[C@H](C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O

Canonical SMILES

C1C(C2=CC=CC=C2CC3=C1C=CC(=C3)OCCCNC4=CC=CC=N4)CC(=O)O

Synonyms

SB 265123
SB-265123

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of ethyl (±)-10,11-dihydro-3-[3-(2-pyridylamino)-1-propyloxy]-5H-dibenzo[a,d]cycloheptene-10-acetate (1 mmole) and 1.0 N NaOH (1.2 mmole) in absolute EtOH (10 mL) is warmed in an oil bath set at 50° C. When the reaction is complete, the solvents are removed on the rotavap and the residue is purified by ODS chromatography. Concentration and lyophilization afford the title compound.
Name
ethyl (±)-10,11-dihydro-3-[3-(2-pyridylamino)-1-propyloxy]-5H-dibenzo[a,d]cycloheptene-10-acetate
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
1.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
title compound

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